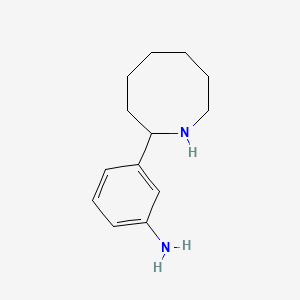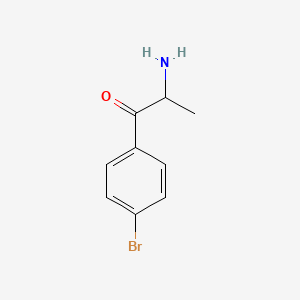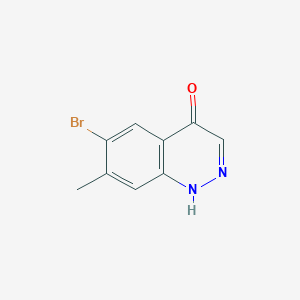![molecular formula C16H23F3N2OSi B13622650 tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is a complex organic compound that features a trifluoromethyl diazirine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane typically involves multiple steps. One common approach is to start with commercially available 4-bromo-1H-indole and use simple reagents to achieve the desired product . The process involves the protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods: the use of flow microreactor systems for the synthesis of tertiary butyl esters has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the trifluoromethyl diazirine group, which can participate in photochemical reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-BuLi, DMF, and tert-butyl(dimethyl)silyl chloride . Reaction conditions often involve low temperatures, such as -78°C, to ensure the stability of intermediates and the desired product .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is used as a precursor for the synthesis of biologically active natural products . The compound’s unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biology, the compound’s trifluoromethyl diazirine group is of interest for its potential use in photoaffinity labeling, a technique used to study protein-ligand interactions.
Medicine: In medicine, the compound’s potential applications are still being explored. Its unique chemical properties may make it useful for developing new therapeutic agents.
Industry: In industry, the compound’s synthesis using flow microreactor systems highlights its potential for scalable and sustainable production .
Mecanismo De Acción
The mechanism by which tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane exerts its effects is primarily through its trifluoromethyl diazirine group. This group can undergo photochemical reactions, forming reactive intermediates that can interact with various molecular targets. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other tert-butyl esters and trifluoromethyl diazirine derivatives. Examples include tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: The uniqueness of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane lies in its combination of a tert-butyl group with a trifluoromethyl diazirine group
Propiedades
Fórmula molecular |
C16H23F3N2OSi |
|---|---|
Peso molecular |
344.45 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane |
InChI |
InChI=1S/C16H23F3N2OSi/c1-11(22-23(5,6)14(2,3)4)12-7-9-13(10-8-12)15(20-21-15)16(17,18)19/h7-11H,1-6H3/t11-/m1/s1 |
Clave InChI |
FUGQVZUQYQDNNC-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)









![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)



